

8-Methoxy-4-Chromanone chemical properties and structure

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Compound of Interest

Compound Name: 8-Methoxy-4-Chromanone

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8-Methoxy-4-Chromanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and known biological activities of **8-Methoxy-4-Chromanone**. The information is curated for professionals in research and drug development, with a focus on delivering precise data and actionable experimental insights.

Chemical Properties and Structure

8-Methoxy-4-Chromanone, with the IUPAC name 8-methoxy-2,3-dihydrochromen-4-one, is a heterocyclic compound featuring a chromanone core. This structure consists of a benzene ring fused to a dihydropyranone ring, with a methoxy group substitution at the C-8 position. The absence of a C2-C3 double bond distinguishes it from the related chromones.

The presence of the methoxy group and the carbonyl function on the chromanone scaffold makes it a versatile intermediate in organic synthesis, particularly in the development of novel bioactive molecules.^[1] Chromanone derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.^[1]

Physicochemical Data

The key physicochemical properties of **8-Methoxy-4-Chromanone** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ O ₃	[1]
Molecular Weight	178.18 g/mol	[2]
CAS Number	20351-79-5	
Melting Point	89 °C	[2]
Boiling Point	319.9 °C at 760 mmHg	
Density	1.205 g/cm ³	
XLogP3	1.3	[2]
Topological Polar Surface Area	35.5 Å ²	[2]
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	1	[2]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of chromanone derivatives are crucial for researchers. The following sections provide cited experimental protocols.

Synthesis of Chroman-4-ones (General Procedure)

This protocol describes a general method for the synthesis of chroman-4-one derivatives via a base-mediated aldol condensation using microwave irradiation, which can be adapted for **8-Methoxy-4-Chromanone**.

Materials:

- Appropriate 2'-hydroxyacetophenone (e.g., 2'-hydroxy-3'-methoxyacetophenone for **8-Methoxy-4-Chromanone** synthesis)
- Appropriate aldehyde (1.1 equiv)
- Diisopropylamine (DIPA) (1.1 equiv)
- Ethanol (EtOH)
- Dichloromethane (CH₂Cl₂)
- 10% Sodium hydroxide (NaOH) solution
- 1 M Hydrochloric acid (HCl) solution
- Brine
- Magnesium sulfate (MgSO₄)

Procedure:

- To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents).
- Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.
- After cooling, dilute the reaction mixture with dichloromethane.
- Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
- Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the desired chroman-4-one.^{[3][4]}

Purification by Column Chromatography

Column chromatography is a standard and effective method for the purification of chromanone derivatives.

Materials:

- Crude **8-Methoxy-4-Chromanone**
- Silica gel (60-120 or 230-400 mesh)
- Eluent system (e.g., Ethyl acetate/Hexanes or Petroleum ether/Ethyl acetate)
- Glass chromatography column
- Sand (acid-washed)
- Collection tubes
- TLC plates and chamber
- UV lamp

Procedure:

- Column Packing (Wet Slurry Method):
 - Prepare a slurry of silica gel in the initial, least polar eluent.
 - Secure the column vertically and add a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.
 - Pour the silica gel slurry into the column, continuously tapping the column to ensure even packing and remove air bubbles.
 - Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed. Add a protective layer of sand on top.[\[5\]](#)[\[6\]](#)
- Sample Loading (Dry Loading):

- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
- Add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a free-flowing powder.
- Carefully add this powder to the top of the prepared column.[6]
- Elution and Fraction Collection:
 - Begin elution with the chosen solvent system, starting with a low polarity (e.g., 10% Ethyl acetate in Hexanes) and gradually increasing the polarity if necessary.
 - Collect fractions in separate test tubes.[5]
- Monitoring and Product Isolation:
 - Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
 - Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified **8-Methoxy-4-Chromanone**. [6]

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is a powerful tool for the structural elucidation of **8-Methoxy-4-Chromanone**.

- Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl_3).
- Analysis: Acquire the ^1H NMR spectrum. The expected signals for **8-Methoxy-4-Chromanone** are: δ 6.92 (d, $J=5.8$ Hz, 2H), 6.88-6.80 (m, 1H), 4.43 (ddd, $J=11.2$, 6.6, 4.4 Hz, 1H), 4.38-4.31 (m, 1H), 4.05 (t, $J=6.0$ Hz, 1H), 3.89 (s, 3H), 2.36 (tdd, $J=5.8$, 4.1, 1.6 Hz, 2H).[2]

High-Performance Liquid Chromatography (HPLC): While a specific protocol for **8-Methoxy-4-Chromanone** is not detailed in the searched literature, a general reverse-phase HPLC method

for related phenolic compounds can be adapted.

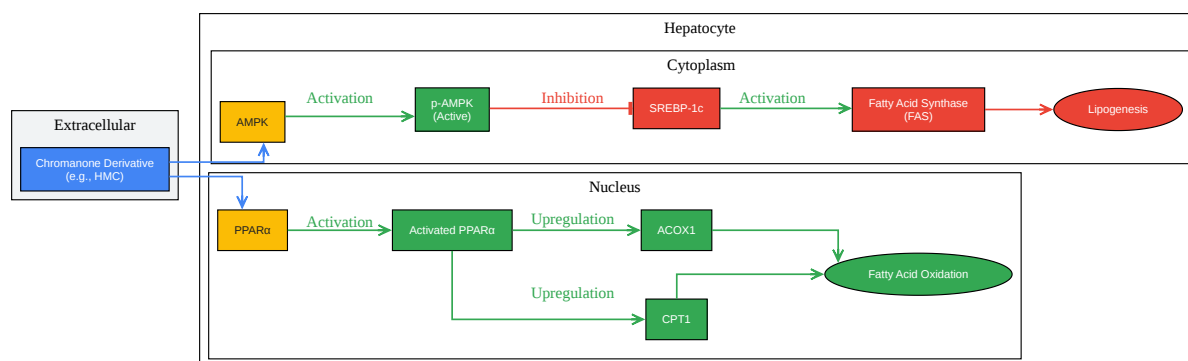
- Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile (or methanol) and water, with a small amount of acidifier like formic acid or phosphoric acid for better peak shape.
- Detection: UV detection at an appropriate wavelength (e.g., 254 nm or 300 nm).
- Method Development: An isocratic or gradient elution can be developed to achieve optimal separation from impurities.[7][8]

Biological Activity and Signaling Pathways

While specific signaling pathways for **8-Methoxy-4-Chromanone** are not extensively documented, research on structurally related chromanone derivatives provides valuable insights into its potential biological mechanisms. A notable example is the effect of (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC), a homoisoflavonoid with a similar core structure, on hepatic steatosis. HMC has been shown to attenuate free fatty acid-induced lipid accumulation in HepG2 cells by activating the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) signaling pathways.[3][9]

Activation of AMPK leads to the inhibition of lipogenesis by downregulating sterol regulatory element-binding protein 1c (SREBP-1c) and its target genes, such as fatty acid synthase (FAS).[3][9] Simultaneously, activation of PPARα promotes fatty acid oxidation by upregulating the expression of genes like carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase 1 (ACOX1).[3][9]

The following diagram illustrates the proposed mechanism of action for this related chromanone derivative.



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